molecular formula C16H13F3N4 B7149592 N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-(trifluoromethyl)aniline

N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-(trifluoromethyl)aniline

Cat. No.: B7149592
M. Wt: 318.30 g/mol
InChI Key: YMRNCMAXVRSZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-(trifluoromethyl)aniline is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4/c17-16(18,19)13-3-5-14(6-4-13)21-9-12-1-7-15(8-2-12)23-11-20-10-22-23/h1-8,10-11,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRNCMAXVRSZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)C(F)(F)F)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and aldehydes or ketones.

    Attachment of the Triazole Ring to the Phenyl Ring: This step involves a nucleophilic substitution reaction where the triazole ring is attached to the phenyl ring through a suitable leaving group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-(trifluoromethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as antifungal, antibacterial, or anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-chloroaniline
  • N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-methoxyaniline
  • N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-nitroaniline

Uniqueness

N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.